molecular formula C7H13F2N B8036207 1-(3,3-Difluorocyclopentyl)ethan-1-amine

1-(3,3-Difluorocyclopentyl)ethan-1-amine

Cat. No.: B8036207
M. Wt: 149.18 g/mol
InChI Key: RGDLMWCOMQHALL-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclopentyl)ethan-1-amine is a chemical compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethanamine group

Preparation Methods

The synthesis of 1-(3,3-Difluorocyclopentyl)ethan-1-amine typically involves the following steps:

    Fluorination: The selective fluorination of the cyclopentyl ring to introduce the fluorine atoms.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-(3,3-Difluorocyclopentyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atoms or the amine group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,3-Difluorocyclopentyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclopentyl)ethan-1-amine involves its interaction with molecular targets in biological systems. The fluorine atoms and the amine group play crucial roles in its binding affinity and activity. The pathways involved may include receptor binding, enzyme inhibition, or modulation of cellular processes .

Comparison with Similar Compounds

1-(3,3-Difluorocyclopentyl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(3,3-Difluorocyclopentyl)methanamine: Similar structure but with a methanamine group instead of ethanamine.

    1-(3,3-Difluorocyclopentyl)propan-1-amine: Similar structure but with a propanamine group.

    1-(3,3-Difluorocyclopentyl)butan-1-amine: Similar structure but with a butanamine group.

The uniqueness of this compound lies in its specific combination of the cyclopentyl ring, fluorine atoms, and ethanamine group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,3-difluorocyclopentyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-5(10)6-2-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDLMWCOMQHALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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